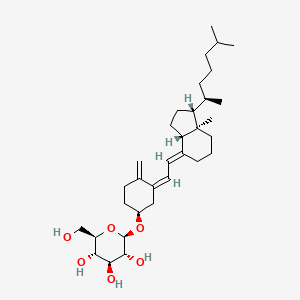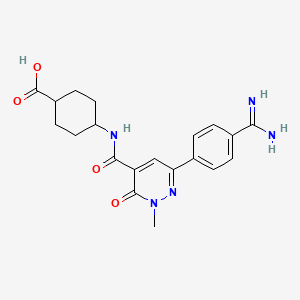
6-(4-Amidinophenyl)-4-((trans-4-carboxycyclohexyl)aminocarbonyl)-2-methyl-(2H)-pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-氨基甲酰基苯基)-4-((反式-4-羧基环己基)氨基羰基)-2-甲基-(2H)-哒嗪-3-酮是一种复杂的化合物,在各个科学领域都有潜在的应用价值。该化合物包含哒嗪酮核心,以其生物活性及潜在的治疗用途而闻名。
准备方法
合成路线与反应条件
6-(4-氨基甲酰基苯基)-4-((反式-4-羧基环己基)氨基羰基)-2-甲基-(2H)-哒嗪-3-酮的合成通常包含多个步骤:
哒嗪酮核心的形成: 哒嗪酮核心可以通过适当的肼衍生物与二酮或酮酯在酸性或碱性条件下环化合成。
氨基甲酰基苯基基团的引入: 该步骤涉及哒嗪酮核心与4-氨基甲酰基苯基衍生物的偶联,通常使用钯催化的交叉偶联反应。
羧基环己基基团的连接: 反式-4-羧基环己基基团通过酰胺键形成引入,通常使用碳二亚胺偶联试剂,例如EDCI或DCC,在碱的存在下。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器,以更好地控制反应条件和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在氨基甲酰基和哒嗪酮部分。
还原: 还原反应可以针对羰基,可能会将其转化为醇。
取代: 芳香环可以发生亲电取代反应,从而允许进一步的功能化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 亲电芳香取代可以通过在路易斯酸催化剂 (AlCl₃) 存在下使用卤素 (Br₂, Cl₂) 等试剂来促进。
主要产物
氧化: 具有额外羰基或羧基的氧化衍生物。
还原: 具有羟基取代羰基的还原衍生物。
取代: 卤化或硝化衍生物,取决于引入的取代基。
科学研究应用
化学
催化: 该化合物由于其复杂的结构,可以作为金属催化反应中的配体。
材料科学: 潜在用于开发具有特定电子特性的新型材料。
生物学
酶抑制: 该化合物可能作为某些酶的抑制剂,使其在生物化学研究中发挥作用。
细胞信号转导:
医药
治疗剂: 由于其生物活性,可能用作治疗疾病的药物候选者。
诊断工具: 可能用于诊断分析中检测特定的生物分子。
工业
制药: 用于合成活性药物成分 (API)。
作用机制
该化合物通过与特定分子靶点相互作用来发挥作用,例如酶或受体。氨基甲酰基可以与活性位点残基形成氢键,而哒嗪酮核心可以与疏水口袋相互作用。这些相互作用可以抑制酶活性或调节受体功能,从而影响各种生物通路。
相似化合物的比较
类似化合物
6-(4-氨基苯基)-4-((反式-4-羧基环己基)氨基羰基)-2-甲基-(2H)-哒嗪-3-酮: 结构相似,但具有氨基而不是氨基甲酰基。
6-(4-硝基苯基)-4-((反式-4-羧基环己基)氨基羰基)-2-甲基-(2H)-哒嗪-3-酮: 含有硝基而不是氨基甲酰基。
独特性
6-(4-氨基甲酰基苯基)-4-((反式-4-羧基环己基)氨基羰基)-2-甲基-(2H)-哒嗪-3-酮中氨基甲酰基的存在提供了独特的氢键能力,可能增强其与类似化合物相比的生物活性。这使其成为在各个科学领域中进一步研究和开发的有希望的候选者。
属性
CAS 编号 |
150594-76-6 |
|---|---|
分子式 |
C20H23N5O4 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
4-[[6-(4-carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H23N5O4/c1-25-19(27)15(18(26)23-14-8-6-13(7-9-14)20(28)29)10-16(24-25)11-2-4-12(5-3-11)17(21)22/h2-5,10,13-14H,6-9H2,1H3,(H3,21,22)(H,23,26)(H,28,29) |
InChI 键 |
XECFEKYYVYEYTF-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=CC(=N1)C2=CC=C(C=C2)C(=N)N)C(=O)NC3CCC(CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


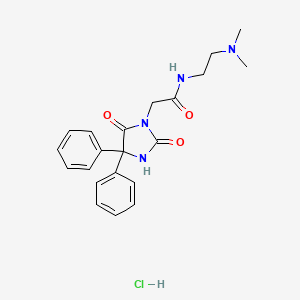
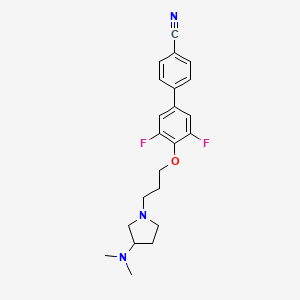

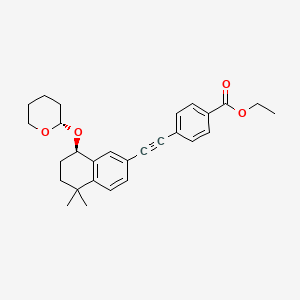
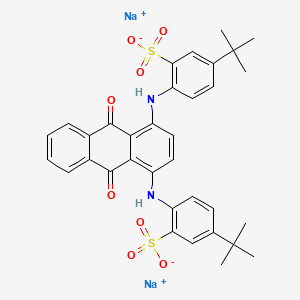
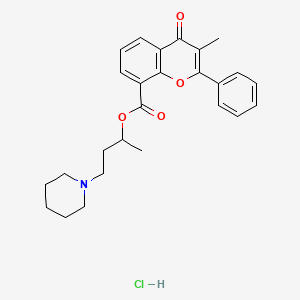
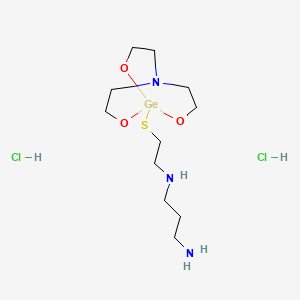
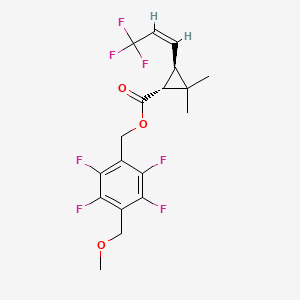
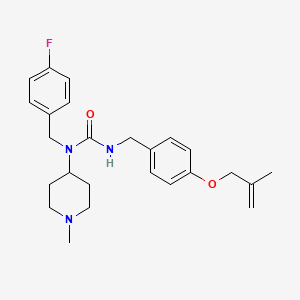
![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
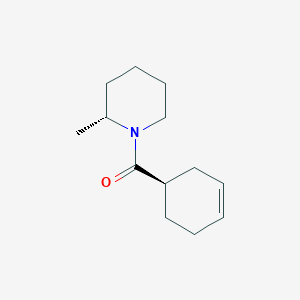
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
